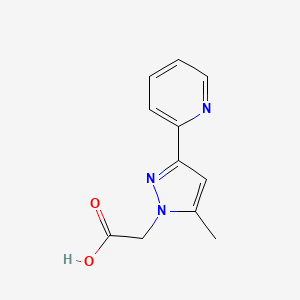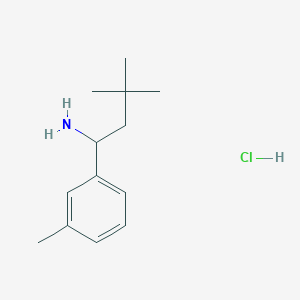
3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride
説明
3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.77 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride consists of 13 carbon atoms, 22 hydrogen atoms, one nitrogen atom, and one chlorine atom .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Conformational Studies : Research on amides derived from structurally similar amines has provided insights into their synthesis, structural, and conformational properties. Studies involving compounds like 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine have led to advancements in understanding the molecular conformation, which is crucial for designing compounds with desired chemical and physical properties (Fernández et al., 1995).
Chemical Synthesis Techniques
- Solution-Phase Synthesis for Bioassay Screening : Techniques for constructing chemical libraries, such as combining core amino compounds with carboxylic acids via amide bond formation, demonstrate the importance of efficient synthesis methods. These approaches are essential for rapid screening of compounds for biological activities (Chiang et al., 2009).
Material Science and Polymer Research
- Polymer Synthesis and Biodegradability : Research into polyesteramides containing peptide linkages highlights the synthesis and potential applications of biodegradable materials. Such studies are foundational for developing new materials for biomedical and agricultural uses (Fan et al., 2000).
Catalytic and Synthetic Methodologies
- Catalytic Reactions and Method Development : Studies on palladium-catalyzed reactions, such as aminocarbonylations, exemplify the development of methodologies for synthesizing amides from aryl bromides. These reactions are crucial for pharmaceutical synthesis and material science applications (Wan et al., 2002).
Analytical Chemistry
- Mechanism of Amide Formation : Understanding the mechanisms underlying amide bond formation in aqueous media is critical for bioconjugation techniques. Studies exploring these mechanisms provide insights necessary for the development of more efficient and selective synthetic strategies (Nakajima & Ikada, 1995).
特性
IUPAC Name |
3,3-dimethyl-1-(3-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10-6-5-7-11(8-10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQSKNVAGJFJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




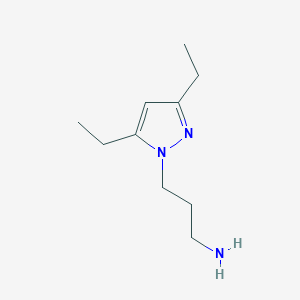
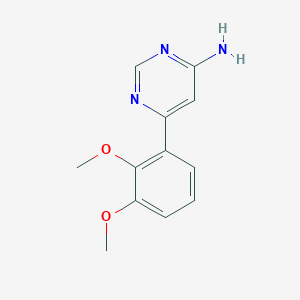

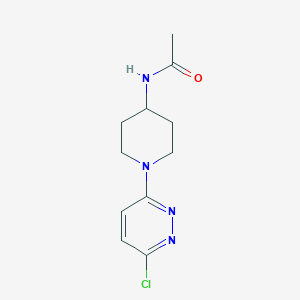


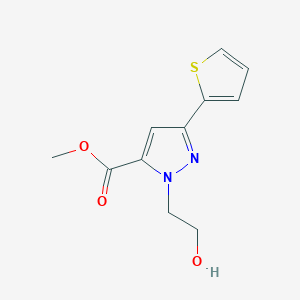



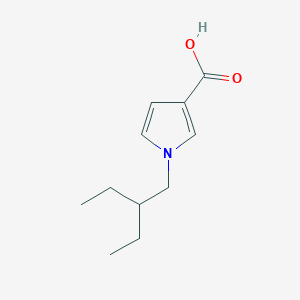
![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)
